molecular formula C6H14Hg2S B13807561 Dipropyl-mu-thioxodimercury CAS No. 81259-76-9

Dipropyl-mu-thioxodimercury

Cat. No.: B13807561
CAS No.: 81259-76-9
M. Wt: 519.43 g/mol
InChI Key: RVIZPYHRUPMJEU-UHFFFAOYSA-N
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Description

Properties

CAS No.

81259-76-9

Molecular Formula

C6H14Hg2S

Molecular Weight

519.43 g/mol

IUPAC Name

propyl(propylmercuriosulfanyl)mercury

InChI

InChI=1S/2C3H7.2Hg.S/c2*1-3-2;;;/h2*1,3H2,2H3;;;

InChI Key

RVIZPYHRUPMJEU-UHFFFAOYSA-N

Canonical SMILES

CCC[Hg]S[Hg]CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl-mu-thioxodimercury typically involves the reaction of mercury salts with thiol-containing compounds under controlled conditions. One common method is the reaction of mercury(II) chloride with dipropyl sulfide in the presence of a reducing agent. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds and the use of specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dipropyl-mu-thioxodimercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

    Reduction: Reduction reactions can convert this compound to elemental mercury and thiol-containing compounds.

    Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are conducted under an inert atmosphere.

Major Products Formed

The major products formed from these reactions include mercury(II) oxide, elemental mercury, and various substituted mercury compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dipropyl-mu-thioxodimercury has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics, particularly in the detection and treatment of mercury-related conditions.

    Industry: this compound is used in the production of specialized materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of dipropyl-mu-thioxodimercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The compound can bind to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated by the formation of mercury-sulfur bonds, which are highly stable and resistant to dissociation.

Comparison with Similar Compounds

Analysis of Provided Evidence

: Advanced Pharmaceutical Bulletin (2017)

  • Focuses on isolating two compounds (Zygocaperoside and Isorhamnetin-3-O glycoside ) from the roots of Zygophyllum fabago.
  • Methodology: Structural elucidation via UV and NMR spectroscopy.
  • Relevance to Query: None.

: Chemical Resistance of PEEK (2008)

  • Compares the chemical resistance of polyether ether ketone (PEEK) with other polymers (e.g., PTFE, PVDF) and stainless steel.
  • Relevance to Query: None. This report discusses industrial polymer applications and lacks data on mercury-containing compounds or their analogs.

Critical Limitations of the Evidence

  • No Data on Dipropyl-mu-thioxodimercury: Neither source mentions the compound, its structure, properties, or applications.
  • Irrelevant Methodologies: The spectroscopic techniques (NMR/UV) in and polymer resistance testing in are unrelated to the analysis of organometallic mercury compounds.

Recommendations for Addressing the Query

To fulfill the user’s request, the following steps would be necessary:

Access Specialized Databases: Search peer-reviewed journals (e.g., Journal of Organometallic Chemistry, Inorganic Chemistry) for studies on this compound.

Compare Structural Analogs : Identify mercury-thiolate complexes (e.g., dimethylmercury, phenylmercury acetate) and analyze differences in toxicity, stability, and reactivity.

Review Toxicity Studies: Cross-reference data from agencies like the EPA or WHO on organomercury compounds.

Include Computational Chemistry : Compare molecular geometries (e.g., Hg-S bond lengths, dimeric bridging modes) using DFT calculations or crystallographic data.

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